molecular formula C21H23N5O2 B3015005 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-phenyloxane-4-carboxamide CAS No. 2380171-71-9

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-phenyloxane-4-carboxamide

Cat. No.: B3015005
CAS No.: 2380171-71-9
M. Wt: 377.448
InChI Key: FAHIVUBWEVENBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound contains an azetidine ring, which is a four-membered ring containing one nitrogen atom and three carbon atoms. This ring is known to impart biological activity to compounds . The compound also contains a pyrazine ring, which is a six-membered ring containing two nitrogen atoms and four carbon atoms. Pyrazines are often found in pharmaceuticals and are known for their aromatic properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar carboxamide group could make the compound more soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-phenyloxane-4-carboxamide and related compounds have been synthesized and evaluated for various biological activities. For instance, Thomas et al. (2016) discussed the synthesis of N'-[(1Z)-(substituted aromatic)methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, investigating their antidepressant and nootropic activities. Their study confirmed that the 2-azetidinone skeleton has potential as a CNS active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Anticancer and Anti-inflammatory Properties

Further research has explored the potential anticancer and anti-inflammatory properties of similar compounds. Kalsi et al. (1990) synthesized N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro-4-(1H-indolyl-3-y-lmethylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides and tested their anti-inflammatory activity (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Neuroinflammatory and Neuroprotective Effects

In the context of neuroinflammation and potential neuroprotective effects, research by Horti et al. (2019) introduced [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound could be instrumental in studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy (Horti et al., 2019).

Synthesis and Characterization for Research Use

Additionally, McLaughlin et al. (2016) presented the synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a research chemical with potential for further pharmacological exploration (McLaughlin et al., 2016).

Antimicrobial and Antifungal Activities

Moreover, the antimicrobial and antifungal activities of these compounds have been a focus of research. Ayyash and Habeeb (2019) synthesized novel 2-azetidinones derived from pyrazin dicarboxylic acid and screened them for antimicrobial activity, finding some to have excellent antibacterial and antifungal properties (Ayyash & Habeeb, 2019).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. Without specific information on the target of this compound, it’s difficult to predict its mechanism of action .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. It could also involve modifying the structure of the compound to enhance its activity or reduce its side effects .

Properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-25(17-14-26(15-17)19-18(13-22)23-9-10-24-19)20(27)21(7-11-28-12-8-21)16-5-3-2-4-6-16/h2-6,9-10,17H,7-8,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHIVUBWEVENBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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